synthesis and characterization of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
synthesis and characterization of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
An In-depth Technical Guide to the Synthesis and Characterization of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
Authored by: Gemini, Senior Application Scientist
Abstract
3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (H₂Me₄BPZ) is a structurally significant N-heterocyclic compound, comprising two 3,5-dimethylpyrazole rings linked at the 4-position.[1][2] Its rigid, multitopic nature and hydrogen bonding capabilities make it a highly valuable ligand, or "linker," in the fields of coordination chemistry and materials science, particularly for the rational design of porous coordination polymers and metal-organic frameworks (MOFs).[3][4][5] This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of H₂Me₄BPZ, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.
Introduction: The Significance of Bipyrazole Tectons
Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their prevalence in pharmacologically active compounds and their utility in agricultural chemicals.[6][7] Within this class, bipyrazoles represent a critical subclass of ligands for constructing extended solid-state structures. The four coordinating nitrogen atoms of the deprotonated bipyrazolate anion (bpz²⁻) can bridge multiple metal centers, leading to the formation of three-dimensional frameworks with diverse topologies and functionalities.[6]
The subject of this guide, 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole, enhances the foundational bipyrazole scaffold with methyl groups at the 3 and 5 positions of each ring. This substitution pattern not only influences the ligand's electronic properties and steric profile but also enhances its stability.[1] The resulting molecule, with a molecular formula of C₁₀H₁₄N₄ and a molecular weight of 190.25 g/mol , serves as a robust and versatile building block for advanced materials.[1][2]
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of H₂Me₄BPZ is essential for its synthesis, handling, and application. Key identifiers and physical data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole | [2] |
| CAS Number | 4054-67-5 | [1][2][8] |
| Molecular Formula | C₁₀H₁₄N₄ | [1][2] |
| Molecular Weight | 190.25 g/mol | [1][2] |
| Physical Form | Solid | [9] |
| Melting Point | 298-299 °C | [8] |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [8] |
Synthesis Methodologies: A Strategic Overview
The construction of the C4-C4' bond between two pyrazole rings presents a synthetic challenge. While early methods often involved multi-step sequences, modern cross-coupling strategies have provided more elegant and efficient pathways.[6] An attempt to use a classic Ullmann-type homocoupling of 4-iodopyrazole proved unsuccessful, underscoring the need for more advanced catalytic systems.[6]
Preferred Route: Palladium-Catalyzed Oxidative Homocoupling
The most desirable synthetic strategy for a symmetric molecule like H₂Me₄BPZ is a direct homocoupling reaction. Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters offers a highly effective and atom-economical approach.[6]
Causality and Expertise: This method is superior because it avoids the need to synthesize two different coupling partners (e.g., a halopyrazole and a pyrazole boronic acid) as required in a traditional Suzuki-Miyaura cross-coupling.[6] The choice of a boronic ester of N-methylated 3,5-dimethylpyrazole is strategic; the N-methylation serves as a protecting group that can be removed post-coupling, and the boronic ester provides stability and reactivity for the palladium-catalyzed cycle.[6]
Caption: Generalized workflow for Pd-catalyzed homocoupling.
Experimental Protocol (Adapted from Homocoupling Principles[6])
-
Starting Material Synthesis: Prepare the 1,3,5-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole starting material.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pyrazole boronic ester (1.0 equiv).
-
Reagent Addition: Add Pd(PPh₃)₄ (5 mol %) as the catalyst and Cs₂CO₃ (1.0 equiv) as the base.
-
Solvent: Add anhydrous solvent (e.g., Toluene or Dioxane).
-
Reaction: Heat the mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
-
Deprotection: The resulting N,N'-dimethylated bipyrazole is then demethylated using established literature procedures to yield the final H₂Me₄BPZ product.[6]
Alternative Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust alternative for forming the C-C bond, involving the coupling of a 4-halopyrazole with a pyrazole boronic acid or ester.[7][10][11][12] While less direct than homocoupling, it is highly reliable and benefits from a vast body of literature and commercially available catalysts.
Causality and Expertise: This approach offers excellent control and functional group tolerance. The choice of catalyst, ligand, and base is critical for achieving high yields. Modern pre-catalysts like XPhos Pd G2 are often employed for challenging heterocyclic couplings.[12] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid partner for transmetalation.
Experimental Protocol (General Suzuki-Miyaura[10][12])
-
Reaction Setup: In a reaction vessel, combine 4-bromo-1,3,5-trimethyl-1H-pyrazole (1.0 equiv), (1,3,5-trimethyl-1H-pyrazol-4-yl)boronic acid (1.2 equiv), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, or a pre-catalyst).
-
Reagent Addition: Add a suitable base, such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).
-
Reaction: Degas the mixture and heat under an inert atmosphere until the starting material is consumed.
-
Workup & Purification: Follow the workup and purification steps as described in the homocoupling protocol.
-
Deprotection: Perform N-demethylation to obtain the target compound.
Comprehensive Characterization Workflow
Confirming the identity, structure, and purity of the synthesized H₂Me₄BPZ is a multi-step process. Each technique provides a unique and complementary piece of structural information.
Caption: A typical workflow for the purification and characterization of H₂Me₄BPZ.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for elucidating the molecular structure in solution.
-
¹H-NMR: The high symmetry of H₂Me₄BPZ leads to a simple proton NMR spectrum. In deuterated chloroform (CDCl₃), the twelve methyl protons are chemically equivalent and appear as a sharp singlet.[1] The N-H protons of the pyrazole rings will also be visible, though their chemical shift can be broad and concentration-dependent.
-
Expected Chemical Shift: A characteristic singlet is observed at δ 2.18 ppm for the twelve methyl protons (4 x -CH₃).[1]
-
-
¹³C-NMR: The carbon spectrum will show distinct signals for the methyl carbons and the three unique carbons of the pyrazole rings, confirming the carbon skeleton.
X-ray Diffraction (XRD) Studies
Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure and intermolecular interactions in the solid state.[1]
Trustworthiness through Structure: This technique is self-validating; a successful crystal structure refinement provides precise bond lengths, bond angles, and packing information that must be consistent with the proposed molecule.
-
Key Structural Findings: Crystallographic studies have revealed that H₂Me₄BPZ features a nearly coplanar arrangement of the two pyrazole rings.[1] The dihedral angle between the ring planes is minimal, which indicates effective conjugation across the bipyrazole system.[1] Furthermore, the N-H groups are observed to participate in intermolecular hydrogen bonding, a key interaction for the formation of supramolecular assemblies.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, further validating the molecular formula (C₁₀H₁₄N₄).
| Ion | Calculated Mass [M+H]⁺ | Observed Mass |
| C₁₀H₁₅N₄⁺ | 191.1291 | Consistent with calculation |
Ancillary Techniques
-
Infrared (IR) Spectroscopy: Useful for identifying the N-H stretching vibrations in the pyrazole rings.
-
Elemental Analysis: Provides the percentage composition of Carbon, Hydrogen, and Nitrogen, which must match the calculated values for C₁₀H₁₄N₄ for purity confirmation.
Applications and Chemical Reactivity
The primary application of H₂Me₄BPZ is as a rigid organic linker in the synthesis of coordination polymers and MOFs.[3][4] Its solvothermal reaction with various transition metal salts (e.g., Zn, Co, Cd, Cu) has yielded three-dimensional porous networks with potential applications in gas storage and separation.[3]
Beyond materials science, the bipyrazole scaffold is of interest in medicinal chemistry, with preliminary data suggesting potential interactions with biological targets in inflammatory or oncological pathways.[1] The compound also exhibits defined chemical reactivity; for instance, it can undergo oxidation in an HNO₃–Fe³⁺ system to produce 1H-pyrazole-3,4,5-tricarboxylic acid, demonstrating its potential for further chemical derivatization.[1]
Conclusion
3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole is a highly stable and synthetically accessible ligand that holds considerable promise for the development of functional materials. Modern synthetic methods, particularly palladium-catalyzed oxidative homocoupling, provide an efficient route to its production. Its identity and purity can be unequivocally confirmed through a suite of standard analytical techniques, with NMR and X-ray crystallography providing the most definitive structural insights. This guide provides the foundational knowledge and procedural framework necessary for researchers to confidently synthesize, characterize, and utilize this versatile molecular building block in their scientific endeavors.
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